REACTION_CXSMILES
|
[N:1]1[CH:6]=[C:5]([CH:7]=[O:8])[CH:4]=[N:3][CH:2]=1.C1(C)C=C[C:12]([S:15](O)(=O)=O)=[CH:11]C=1.SCCO>>[O:8]1[CH2:11][CH2:12][S:15][CH:7]1[C:5]1[CH:6]=[N:1][CH:2]=[N:3][CH:4]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1=CN=CC(=C1)C=O
|
Name
|
|
Quantity
|
0.176 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
0.65 mL
|
Type
|
reactant
|
Smiles
|
SCCO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
all put in a 50 ml round bottomed flask
|
Type
|
CUSTOM
|
Details
|
fitted with a condenser
|
Type
|
CUSTOM
|
Details
|
drying tube and a Dean-stark trap
|
Type
|
ADDITION
|
Details
|
Toluene (30 ml) was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed
|
Type
|
CUSTOM
|
Details
|
excess toluene evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
Saturated sodium carbonate 10 ml was added
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (7×10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo to 1.73 g (115%) crude yellow oil
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
O1C(SCC1)C=1C=NC=NC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |